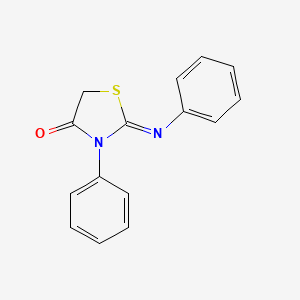

![molecular formula C9H13N5O3 B1301289 4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid CAS No. 585557-38-6](/img/structure/B1301289.png)

4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

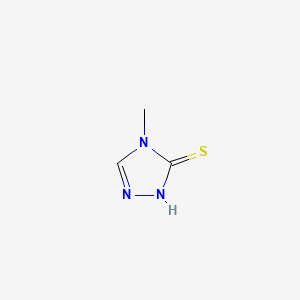

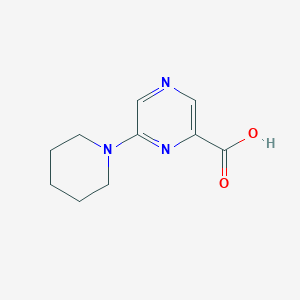

The compound 4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The molecule consists of a triazine core substituted with a morpholine group and a methylamino group. This structure is of interest due to its potential biological activity, particularly in the field of antiproliferative agents for cancer treatment .

Synthesis Analysis

The synthesis of related triazine derivatives has been reported in several studies. For instance, a series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides were designed, synthesized, and characterized for their antiproliferative activities . Another study reported the synthesis of a 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide by condensation reactions involving morpholine and hydrazine hydrate . Additionally, the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline was achieved through a substitution reaction followed by a Suzuki reaction . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of triazine derivatives is crucial for their biological activity. The crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, providing valuable information on the spatial arrangement of the substituents which could affect the compound's interaction with biological targets .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions. For example, the reaction of 1,2,4-triazine-5-carbonitriles with 4-(cyclohex-1-en-1-yl)morpholine under solvent-free conditions can lead to aza-Diels–Alder reactions and unexpected decyanation . This indicates that triazine compounds can participate in cycloaddition reactions, which could be utilized in further functionalization of the triazine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The structural characteristics of N-methylated N-(4,6-dialkoxy-1,3,5-triazin-2-yl)-morpholine and -piperidine tetrafluoroborates, for example, explain their good performance as modular coupling reagents in peptide synthesis and their higher stability compared to chlorides . These properties are essential for the practical application of triazine derivatives in chemical synthesis and drug development.

Wissenschaftliche Forschungsanwendungen

Triazine Derivatives and Their Biological Significance

Triazines, characterized by their three nitrogen atoms in a six-membered ring, exhibit a wide spectrum of biological activities. These compounds have been synthesized and evaluated across various models, showing significant antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus, therefore, is considered a core moiety in drug development, offering potential for future therapeutic applications (Verma, Sinha, & Bansal, 2019).

Morpholine Derivatives and Pharmaceutical Applications

Morpholine derivatives are recognized for their broad spectrum of pharmaceutical applications. Recent years have seen the development of new methods for synthesizing these derivatives, underlining their potent pharmacophoric activities. This includes applications in medicinal chemistry where morpholine plays a crucial role in the structure-activity relationship of new drugs (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Eigenschaften

IUPAC Name |

4-(methylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O3/c1-10-8-11-6(7(15)16)12-9(13-8)14-2-4-17-5-3-14/h2-5H2,1H3,(H,15,16)(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOLAVQNPVTVCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=N1)C(=O)O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365844 |

Source

|

| Record name | 4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |

CAS RN |

585557-38-6 |

Source

|

| Record name | 4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1301213.png)

![Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1301219.png)

![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid](/img/structure/B1301229.png)

![4-[3-(2-Methylphenoxy)propyl]morpholine](/img/structure/B1301253.png)